molecular formula C27H43N5O8S B7839242 Biotin-dPEG(R)3-MAL

Biotin-dPEG(R)3-MAL

Cat. No.: B7839242
M. Wt: 597.7 g/mol
InChI Key: QCEXTKIIGXBNCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-dPEG®3-MAL is a compound that combines biotin with a discrete polyethylene glycol (dPEG) linker and a maleimide group. This compound is widely used in bioconjugation applications due to its ability to form stable thioether linkages with free thiol groups in biomolecules. The dPEG linker imparts water solubility and reduces immunogenicity, aggregation, and precipitation of labeled biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Biotin-dPEG®3-MAL is synthesized by attaching biotin to one end of a dPEG linker and a maleimidopropyl moiety to the other end. The maleimide group reacts with free thiols to form stable thioether linkages. The synthesis involves the following steps:

Industrial Production Methods: The industrial production of Biotin-dPEG®3-MAL involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Scientific Research Applications

Biotin-dPEG®3-MAL has a wide range of applications in scientific research, including:

Mechanism of Action

Biotin-dPEG®3-MAL exerts its effects through the well-known Michael reaction between the maleimide group and free sulfhydryl groups. This reaction allows for site-specific biotin labeling of molecules in aqueous media. The dPEG spacer provides precise spacing between the biotin moiety and the labeled molecule, enhancing water solubility and reducing immunogenicity .

Comparison with Similar Compounds

Comparison: Biotin-dPEG®3-MAL is unique due to its short-chain, discrete PEG linker, which provides precise spacing and reduces immunogenicity. Compared to Biotin-dPEG®11-MAL and Biotin-dPEG®23-MAL, Biotin-dPEG®3-MAL has a shorter linker, making it suitable for applications requiring minimal spacing between the biotin moiety and the labeled molecule .

Properties

IUPAC Name

N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43N5O8S/c33-22(6-2-1-5-21-26-20(19-41-21)30-27(37)31-26)28-10-3-13-38-15-17-40-18-16-39-14-4-11-29-23(34)9-12-32-24(35)7-8-25(32)36/h7-8,20-21,26H,1-6,9-19H2,(H,28,33)(H,29,34)(H2,30,31,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEXTKIIGXBNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43N5O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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